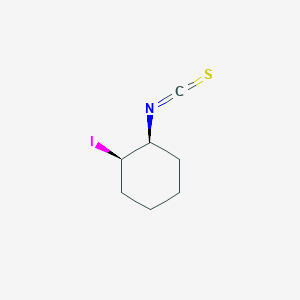
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is a chiral organic compound with significant interest in various fields of chemistry and biology. Its unique structure, featuring both an iodine atom and an isothiocyanate group attached to a cyclohexane ring, makes it a valuable compound for studying stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as (1R,2S)-1-amino-2-iodocyclohexane.
Isothiocyanation: The amino group is converted to an isothiocyanate group using reagents like thiophosgene (CSCl2) or a combination of carbon disulfide (CS2) and an oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines, alcohols, and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) for halide exchange and primary amines for amination.
Addition Reactions: Reagents such as primary amines, alcohols, and thiols are used under mild conditions to form corresponding thioureas, carbamates, and dithiocarbamates.
Major Products
Substitution Products: Depending on the nucleophile, products can include (1R,2S)-1-chloro-2-isothiocyanatocyclohexane, (1R,2S)-1-amino-2-isothiocyanatocyclohexane, etc.
Addition Products: Products include thioureas, carbamates, and dithiocarbamates derived from the addition of nucleophiles to the isothiocyanate group.
Scientific Research Applications
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane involves its reactivity with nucleophiles. The isothiocyanate group is electrophilic and reacts with nucleophiles to form thioureas, carbamates, and dithiocarbamates. These reactions can modulate biological pathways by interacting with proteins and enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Iodo-2-aminocyclohexane: Similar structure but with an amino group instead of an isothiocyanate group.
(1R,2S)-1-Bromo-2-isothiocyanatocyclohexane: Similar structure but with a bromine atom instead of iodine.
Uniqueness
(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
63616-13-7 |
|---|---|
Molecular Formula |
C7H10INS |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
(1R,2S)-1-iodo-2-isothiocyanatocyclohexane |
InChI |
InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7+/m1/s1 |
InChI Key |
AUBSYMZGYBVPRG-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N=C=S)I |
Canonical SMILES |
C1CCC(C(C1)N=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















